molecular formula C17H29N3O B6085163 2-[1-(3-methylbutyl)-4-(2-pyridinylmethyl)-2-piperazinyl]ethanol

2-[1-(3-methylbutyl)-4-(2-pyridinylmethyl)-2-piperazinyl]ethanol

Cat. No. B6085163
M. Wt: 291.4 g/mol
InChI Key: RHZFGOSSOSMYKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-(3-methylbutyl)-4-(2-pyridinylmethyl)-2-piperazinyl]ethanol is a chemical compound that belongs to the family of piperazine derivatives. It is commonly referred to as MPPE or 3-PPP. This compound has gained significant attention in the scientific community due to its potential use in various research applications.

Mechanism of Action

The exact mechanism of action of 2-[1-(3-methylbutyl)-4-(2-pyridinylmethyl)-2-piperazinyl]ethanol is not fully understood. However, it is believed to act as a partial agonist at the dopamine D2 and serotonin 5-HT1A receptors. This means that it can activate these receptors to a certain extent, but not fully, which can result in a more subtle modulation of neurotransmitter activity.
Biochemical and Physiological Effects:
Studies have shown that 2-[1-(3-methylbutyl)-4-(2-pyridinylmethyl)-2-piperazinyl]ethanol can have various biochemical and physiological effects. For example, it has been shown to increase the release of dopamine and serotonin in certain brain regions, which can result in an improvement in mood and behavior. It has also been shown to decrease the activity of certain stress-related pathways, which can result in a reduction in anxiety and depression.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[1-(3-methylbutyl)-4-(2-pyridinylmethyl)-2-piperazinyl]ethanol in lab experiments is its specificity for certain neurotransmitter receptors. This can allow for more targeted research into the role of these receptors in various neuropsychiatric disorders. However, one of the limitations is that the compound can have off-target effects, which can complicate data interpretation.

Future Directions

There are several future directions for research into 2-[1-(3-methylbutyl)-4-(2-pyridinylmethyl)-2-piperazinyl]ethanol. One direction is to further investigate its potential therapeutic use in neuropsychiatric disorders. Another direction is to study its effects on other neurotransmitter systems, such as the glutamate system, which is also involved in the regulation of mood and behavior. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential off-target effects.

Synthesis Methods

The synthesis of 2-[1-(3-methylbutyl)-4-(2-pyridinylmethyl)-2-piperazinyl]ethanol is a multi-step process that involves the reaction of 2-pyridinemethanol with 3-methyl-1-butanol in the presence of a strong acid catalyst. The resulting intermediate is then reacted with piperazine to obtain the final product. The purity of the compound can be increased through recrystallization or column chromatography.

Scientific Research Applications

2-[1-(3-methylbutyl)-4-(2-pyridinylmethyl)-2-piperazinyl]ethanol has been studied for its potential use in various research applications. One of the most promising applications is in the field of neuroscience. Studies have shown that this compound can modulate the activity of certain neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of mood and behavior. This makes it a potential candidate for the treatment of neuropsychiatric disorders, such as depression and anxiety.

properties

IUPAC Name

2-[1-(3-methylbutyl)-4-(pyridin-2-ylmethyl)piperazin-2-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29N3O/c1-15(2)6-9-20-11-10-19(14-17(20)7-12-21)13-16-5-3-4-8-18-16/h3-5,8,15,17,21H,6-7,9-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHZFGOSSOSMYKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1CCN(CC1CCO)CC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(3-Methylbutyl)-4-(2-pyridinylmethyl)-2-piperazinyl]ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.